molecular formula C12H10F3NO B1429192 Ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1,4-imin-9-yl)- CAS No. 942491-77-2

Ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1,4-imin-9-yl)-

Cat. No. B1429192
M. Wt: 241.21 g/mol
InChI Key: GQJHEXWUOZBYOT-UHFFFAOYSA-N
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Description

Ethanone, or acetyl ketone, is a simple ketone. When substituted with various groups, such as trifluoro groups or tetrahydronaphthalen-1,4-imin-9-yl group, the properties of the molecule can change significantly .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a trifluoroacetophenone with another compound. For example, a novel fluorinated aromatic dianhydride was synthesized by coupling of 3′-trifluoromethyl-2,2,2-trifluoroacetophenone with o-xylene under the catalysis of trifluoromethanesulfonic acid, followed by oxidation of KMnO4 and dehydration .


Molecular Structure Analysis

The molecular structure of such compounds typically includes a carbonyl group (C=O) attached to a trifluoromethyl group (CF3) and a phenyl ring or a tetrahydronaphthalen-1,4-imin-9-yl group .


Chemical Reactions Analysis

The chemical reactions involving such compounds can vary widely depending on the other reactants and conditions. For instance, the aforementioned dianhydride was used to prepare a series of fluorinated aromatic polyimides .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be quite diverse. For instance, the fluorinated polyimides derived from a similar compound were found to be soluble in many polar organic solvents, have good thermal stability, and possess low dielectric constants .

Scientific Research Applications

Chemical Composition and Biological Activity

Research on chemical compounds with complex structures, such as those containing tetrahydronaphthalene derivatives, has shown significant biological activity. For instance, compounds extracted from Impatiens balsamina have demonstrated a range of biological activities, including antiallergic, antitumor, and antimicrobial effects. These findings are crucial for the development of new pharmaceuticals and understanding the chemical basis of biological effects (Zolotykh et al., 2022).

Environmental and Health Impacts

Understanding the environmental fate and health impacts of chemical compounds, especially those used in industrial applications, is vital. Studies on novel brominated flame retardants have highlighted the importance of research on their occurrence, environmental fate, and potential risks, which can inform safety regulations and environmental protection measures (Zuiderveen et al., 2020).

Toxicity and Metabolism

The metabolism and toxicity of chemical compounds, including those with fluorinated elements, are critical areas of research. These studies contribute to our understanding of how chemical compounds are processed by living organisms and their potential toxic effects, guiding safe usage and exposure limits (Fiserova-Bergerova, 1977).

Synthesis and Applications

Research on the synthesis and application of chemical compounds, including polytetrafluoroethylene (PTFE), highlights the significance of chemical engineering in developing materials with specific properties for industrial, medical, and technological applications. This research supports innovations in material science and engineering (Puts et al., 2019).

properties

IUPAC Name

1-(11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO/c13-12(14,15)11(17)16-9-5-6-10(16)8-4-2-1-3-7(8)9/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJHEXWUOZBYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CC=CC=C3C1N2C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1,4-imin-9-yl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1,4-imin-9-yl)-

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